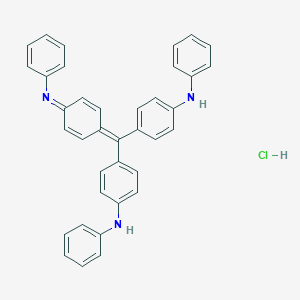

Opal Blue SS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Opal Blue SS (CAS 2152-64-9), widely known as Solvent Blue 23 or Spirit Blue, is an unsulfonated triarylmethane dye hydrochloride[1]. In procurement and industrial contexts, it serves as a critical zero-sulfonation precursor for synthesizing custom charge control agents (CCAs) in electrophotographic toners [1], a highly specific non-inhibitory indicator for lipolytic microbial assays such as Spirit Blue Agar [2], and an intense colorant for specialized polymer and textile applications. Its extreme water insolubility (approximately 2.08 μg/L at 25°C) combined with its specific reactivity profile makes it a highly differentiated raw material compared to its sulfonated derivatives or generic water-soluble cationic dyes [1].

Substituting Opal Blue SS with downstream derivatives like Pigment Blue 61 or generic cationic blue dyes fundamentally disrupts process control and assay validity. Pigment Blue 61 is heavily pre-sulfonated (typically 50–100%), rendering it useless for formulators who require the 0% sulfonation baseline of Opal Blue SS to precisely engineer low-sulfonation (0–30 mole %) charge control agents with specific tribo-electric capacities[1]. In microbiological settings, substituting other blue indicators into lipid emulsion media introduces toxic inhibitory effects on psychrotrophic bacteria, violating APHA standard methods for lipase detection [2]. Furthermore, in surfactant-enhanced dyeing, replacing Opal Blue SS with standard water-soluble dyes leads to premature bath precipitation rather than stable, high-loading solubilization[3].

Baseline Sulfonation for Tribo-Electric Charge Tuning

In the synthesis of charge control agents (CCAs) for laser printing toners, the degree of sulfonation strictly dictates the tribo-electric charge capacity. Opal Blue SS provides a 0% sulfonation baseline, allowing manufacturers to perform controlled partial sulfonation (typically >0 to 30 mole %) to achieve an optimal positive charge capacity of 25 to 45 μC/g [1]. In contrast, the common downstream substitute Pigment Blue 61 is already sulfonated at 50% to 100% mole fraction, which exceeds the low-sulfonation threshold required for these specific CCA applications and completely alters the charge profile[1].

| Evidence Dimension | Baseline sulfonation level for CCA synthesis |

| Target Compound Data | 0% initial sulfonation (tunable to 0-30 mole % for 25-45 μC/g capacity) |

| Comparator Or Baseline | Pigment Blue 61 (50-100% pre-sulfonated) |

| Quantified Difference | 50-100% reduction in pre-existing sulfonation, enabling low-sulfonation tuning |

| Conditions | Toner binder formulation for electrophotographic processes |

Buyers synthesizing custom positive charge control agents must procure the unsulfonated Solvent Blue 23 base to precisely control the final tribo-electric charge capacity.

Non-Inhibitory Lipase Detection in Standardized Agar

For the detection and enumeration of lipolytic microorganisms in dairy and environmental samples, the indicator dye must not suppress bacterial growth. Opal Blue SS is uniquely inert, allowing 100% accurate total microbial counts alongside clear visualization of lipolysis via clear halos or deep blue rings [1]. Historical comparisons and subsequent standard validations demonstrated that alternative indicator dyes exhibited toxic effects, inhibiting the growth of sensitive psychrotrophic bacteria and skewing enumeration data [1].

| Evidence Dimension | Microbial growth inhibition in lipid emulsion media |

| Target Compound Data | Inert (0% inhibition of lipolytic bacteria) |

| Comparator Or Baseline | Alternative basic/indicator dyes (exhibited toxic/inhibitory effects) |

| Quantified Difference | Complete elimination of dye-induced microbial toxicity |

| Conditions | Spirit Blue Agar formulation incubated at 35-37°C for 24-72 hours |

Laboratories strictly adhering to APHA standard methods for dairy and food testing must use Opal Blue SS to prevent false-negative counts of lipase-producing bacteria.

Surfactant-Enhanced Solubilization vs. Premature Precipitation

While many water-soluble cationic dyes (e.g., Rhodamine B, Victoria Blue) are prone to precipitating from aqueous baths at room temperature when concentrations approach 1%, Opal Blue SS offers a highly stable alternative for specialized dyeing [1]. Despite its extreme inherent water insolubility, Opal Blue SS can be permanently solubilized using specific surfactant systems in hot aqueous baths, allowing for intense, high-loading coloration of cationic-receptive materials like polyamides without the premature precipitation failures characteristic of inherently water-soluble analogs[1].

| Evidence Dimension | Aqueous dye bath stability at high loading |

| Target Compound Data | Permanently solubilized via surfactants without precipitation |

| Comparator Or Baseline | Standard water-soluble cationic dyes (precipitate at <1% concentration) |

| Quantified Difference | Prevention of premature precipitation at equivalent or higher functional dye loadings |

| Conditions | Hot aqueous dye baths utilizing surfactant-enhanced solubilization for polyamides |

Industrial dyers and flexographic ink formulators require this compound to achieve defect-free, high-intensity coloration in thin films or deep-dyeing processes where standard dyes fail.

Synthesis of Electrophotographic Charge Control Agents

Opal Blue SS is the mandatory starting material for producing low-sulfonation (0-30 mole %) positive charge control agents used in laser printer and photocopier toners, where precise tribo-electric charging (25-45 μC/g) is required[1].

Preparation of Spirit Blue Agar for Food Quality Testing

It is the critical, non-toxic indicator dye used in APHA-recommended standard methods to detect and enumerate lipolytic microorganisms (which cause rancidity) in milk, high-fat dairy products, and environmental samples [2].

Surfactant-Enhanced Dyeing of Polyamides

Utilized in specialized textile and industrial dyeing processes where its water-insoluble nature is leveraged via surfactant systems to produce intense, true-blue shades on cationic-receptive fabrics without bath precipitation [3].

Colorant for Laser-Welded Plastics

Procured as a specific compatible colorant in the manufacturing of laser-welded polymer articles, providing a green-light-blue aesthetic while maintaining necessary optical properties for the welding process .

UNII

Other CAS

Methods of Manufacturing

General Manufacturing Information

Dates

Explore Compound Types